Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate
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Overview
Description
Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate is a chemical compound with the molecular formula C10H17NO4. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to an anilino moiety, further linked to a propanedioate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate typically involves the reaction of diethyl malonate with 3-(dimethylamino)aniline under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(dimethylamino)methylene]malonate
- Diethyl 2-[(2,4-dichlorophenoxy)anilino]methylidene]malonate
Uniqueness
Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable for specialized applications .
Properties
CAS No. |
63463-11-6 |
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Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate |
InChI |
InChI=1S/C16H22N2O4/c1-5-21-15(19)14(16(20)22-6-2)11-17-12-8-7-9-13(10-12)18(3)4/h7-11,17H,5-6H2,1-4H3 |
InChI Key |
YXSBPTZJCUADTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)N(C)C)C(=O)OCC |
Origin of Product |
United States |
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